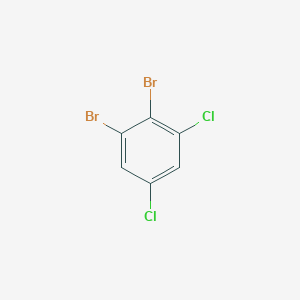

1,2-Dibromo-3,5-dichlorobenzene

CAS No.: 81067-40-5

Cat. No.: VC7867458

Molecular Formula: C6H2Br2Cl2

Molecular Weight: 304.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81067-40-5 |

|---|---|

| Molecular Formula | C6H2Br2Cl2 |

| Molecular Weight | 304.79 g/mol |

| IUPAC Name | 1,2-dibromo-3,5-dichlorobenzene |

| Standard InChI | InChI=1S/C6H2Br2Cl2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H |

| Standard InChI Key | CDWVWUFIFRXKDL-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1Cl)Br)Br)Cl |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)Br)Br)Cl |

Introduction

Chemical Identity and Structural Characteristics

1,2-Dibromo-3,5-dichlorobenzene belongs to the class of dihalobenzenes with the molecular formula C₆H₂Br₂Cl₂ and a molecular weight of 304.79 g/mol . Its IUPAC name, 1,5-dibromo-2,4-dichlorobenzene, reflects the positions of the substituents: bromine atoms at the 1 and 5 positions and chlorine atoms at the 2 and 4 positions on the benzene ring . The compound’s exact mass is 303.781 g/mol, with a calculated LogP (octanol-water partition coefficient) of 4.65, indicating significant hydrophobicity .

A closely related compound, 1,2-dibromo-3,5-dichloro-4-fluorobenzene (C₆HBr₂Cl₂F), shares structural similarities but includes a fluorine substituent, resulting in a higher molecular weight of 322.785 g/mol . This fluorine-containing variant is classified under HS Code 2903999090 for halogenated aromatic hydrocarbons, with a general tariff rate of 30.0% . While the fluorine analog’s data provide indirect insights, the absence of fluorine in the target compound simplifies its reactivity profile, favoring electrophilic substitution at remaining unsubstituted positions.

Synthetic Pathways and Industrial Production

The synthesis of 1,2-dibromo-3,5-dichlorobenzene likely involves sequential halogenation steps. A patent describing the production of 1-bromo-3,5-dichlorobenzene (C₆H₃BrCl₂) offers a foundational approach . This mono-brominated derivative is synthesized via aluminum halide-catalyzed isomerization of monobromodichlorobenzene at 80–170°C, yielding high-purity product through crystallization . Extending this methodology, dibromination could be achieved using brominating agents like molecular bromine (Br₂) or bromine donors in the presence of Lewis acids.

Key considerations for industrial scalability include:

-

Recycling of byproducts: Filtrates containing dibromodichlorobenzenes and unreacted intermediates are reintroduced into the isomerization step to maximize yield .

-

Temperature control: Optimal reaction temperatures (120–150°C) minimize side reactions such as over-bromination .

-

Solvent selection: Polar aprotic solvents (e.g., dichloromethane) enhance halogenation efficiency by stabilizing transition states.

Physicochemical Properties and Stability

While experimental data for 1,2-dibromo-3,5-dichlorobenzene are sparse, extrapolations from structural analogs suggest:

Applications in Chemical Synthesis

1,2-Dibromo-3,5-dichlorobenzene’s utility stems from its role as a precursor in cross-coupling reactions. For example:

-

Suzuki-Miyaura coupling: Palladium-catalyzed reactions with aryl boronic acids yield polysubstituted biphenyls, intermediates in drug discovery .

-

Nucleophilic aromatic substitution: Methoxy or amino groups displace bromine atoms, forming derivatives like 3,5-dichloroaniline, a building block for herbicides .

The patent literature emphasizes that 1-bromo-3,5-dichlorobenzene is converted to agrochemical precursors such as 3,5-dichlorobenzonitrile, suggesting analogous pathways for the dibrominated variant . Furthermore, bromine’s higher leaving-group ability compared to chlorine facilitates selective functionalization, enabling tailored synthesis of complex molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume